molecular formula C13H13N3O3 B11174764 2,6-dimethoxy-N-(pyrimidin-2-yl)benzamide

2,6-dimethoxy-N-(pyrimidin-2-yl)benzamide

Cat. No.: B11174764
M. Wt: 259.26 g/mol
InChI Key: KDJKLBLPADVGSO-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(pyrimidin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two methoxy groups at the 2 and 6 positions and a pyrimidin-2-yl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(pyrimidin-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,6-Dimethoxy-N-(pyrimidin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzamide: Lacks the pyrimidin-2-yl group, resulting in different biological activity.

    N-(Pyrimidin-2-yl)benzamide: Lacks the methoxy groups, affecting its chemical reactivity and interactions.

    2,6-Dimethoxy-N-(pyridin-2-yl)benzamide: Contains a pyridine ring instead of a pyrimidine ring, leading to variations in its properties and applications.

Uniqueness

2,6-Dimethoxy-N-(pyrimidin-2-yl)benzamide is unique due to the presence of both methoxy groups and the pyrimidin-2-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

2,6-dimethoxy-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C13H13N3O3/c1-18-9-5-3-6-10(19-2)11(9)12(17)16-13-14-7-4-8-15-13/h3-8H,1-2H3,(H,14,15,16,17)

InChI Key

KDJKLBLPADVGSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=CC=N2

Origin of Product

United States

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